molecular formula C10H9IO2 B13061796 1-(3-Iodophenyl)cyclopropanecarboxylic acid CAS No. 124276-85-3

1-(3-Iodophenyl)cyclopropanecarboxylic acid

Cat. No.: B13061796
CAS No.: 124276-85-3
M. Wt: 288.08 g/mol
InChI Key: SXMQFQMUDWKMMN-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)cyclopropanecarboxylic acid is a high-value chemical building block in medicinal chemistry and drug discovery. Its core structure, the phenylcyclopropane carboxamide moiety, is prized for its rigid, defined conformation and unique electronic properties, which are instrumental in designing biologically active compounds . This carboxylic acid is a critical precursor in synthesizing more complex molecules, particularly through amide coupling reactions to form carboxamide derivatives . Researchers actively incorporate such cyclopropane-containing subunits into novel compounds to probe their effects on biological systems. While data on the specific iodo-substituted analogue is emerging, structural analogues of 1-phenylcyclopropanecarboxylic acid have demonstrated significant research utility. For instance, similar compounds have been investigated as potent inhibitors of bacterial enzymes like O-acetylserine sulfhydrylase (OASS), showcasing their potential in developing novel antibacterial adjuvants . Furthermore, advanced derivatives, specifically trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine, have been synthesized from related cyclopropanecarboxylic acid precursors and show high affinity for serotonin receptors (e.g., 5-HT 2A , 5-HT 2C ), making them valuable pharmacological tools for neuroscience research . The iodine atom on the phenyl ring offers a versatile handle for further chemical modifications via cross-coupling reactions, allowing for significant structural diversification . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Buyer assumes responsibility to confirm product identity and/or purity.

Properties

CAS No.

124276-85-3

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

1-(3-iodophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9IO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13)

InChI Key

SXMQFQMUDWKMMN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)I)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclopropanation of 3-Iodostyrene Derivatives

One common approach involves the cyclopropanation of 3-iodostyrene or its derivatives using carbene precursors such as diazo compounds or Simmons–Smith reagents. The reaction proceeds via the formation of a metal-carbene intermediate that inserts into the double bond of the styrene to form the cyclopropane ring.

  • Reagents:
    • Diazomethane or ethyl diazoacetate as carbene sources
    • Zinc-copper couple or diiodomethane with zinc-copper couple (Simmons–Smith reaction)
  • Conditions:
    • Mild temperatures (0–40 °C) to avoid dehalogenation of the iodine substituent
    • Inert atmosphere (nitrogen or argon) to prevent oxidation
  • Outcome:
    • Formation of 1-(3-iodophenyl)cyclopropane derivatives with high stereoselectivity

Conversion to Carboxylic Acid

Following cyclopropanation, the intermediate bearing a functional group amenable to oxidation or hydrolysis is converted into the carboxylic acid.

  • Methods include:
    • Hydrolysis of esters derived from cyclopropanecarboxylate intermediates under acidic or basic conditions
    • Oxidation of aldehyde or alcohol intermediates to carboxylic acid using mild oxidants such as potassium permanganate or iron-catalyzed aerobic oxidation
  • Example:
    • Iron-catalyzed aerobic oxidation of aldehydes to carboxylic acids under mild conditions with Fe(NO3)3·9H2O catalyst in acetonitrile and oxygen atmosphere at room temperature, preserving sensitive functional groups such as iodine.

One-Pot or Multi-Step Synthesis from Halogenated Precursors

Some advanced methods streamline the synthesis by combining steps:

  • Zinc-mediated cyclopropanation:
    • Zinc dust activated by cuprous chloride in a nitrogen atmosphere reacts with 2,3-dibromopropionic acid derivatives to form cyclopropanecarboxylic acid derivatives in a single step.
    • This method reduces the number of steps and operational complexity, improving yield and cost-efficiency.

Representative Synthetic Route (Literature-Based)

Step Reagents/Conditions Description Reference
1 3-Iodostyrene + Diazomethane or Simmons–Smith reagents (Zn-Cu, CH2I2) Cyclopropanation to form 1-(3-iodophenyl)cyclopropane intermediate General organic synthesis protocols
2 Hydrolysis with aqueous NaOH or acid Conversion of ester or nitrile intermediate to carboxylic acid
3 Oxidation with Fe(NO3)3·9H2O under O2 in MeCN Aerobic oxidation of aldehyde intermediates to carboxylic acid

Research Findings and Analysis

  • Yield and Efficiency:

    • The iron-catalyzed aerobic oxidation method achieves high yields at room temperature with mild conditions, suitable for sensitive iodine-substituted aromatics.
    • Zinc-mediated cyclopropanation with dibromopropionic acid derivatives offers a one-pot synthesis, reducing steps and improving overall efficiency.
  • Functional Group Compatibility:

    • The iodine substituent remains intact under mild cyclopropanation and oxidation conditions, enabling further functionalization in subsequent synthetic steps.
  • Scalability:

    • The aerobic oxidation method has been demonstrated on a 50 mmol scale with consistent yields, indicating potential for industrial application.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclopropanation via Diazomethane or Simmons–Smith Diazomethane, Zn-Cu, CH2I2 Mild temp, inert atmosphere High stereoselectivity, preserves iodine Requires handling of diazo compounds (hazardous)
Zinc-mediated cyclopropanation with dibromopropionic acid Zinc, CuCl, dibromopropionic acid Nitrogen atmosphere, reflux One-pot synthesis, cost-effective Requires careful control of temperature and atmosphere
Iron-catalyzed aerobic oxidation of aldehydes Fe(NO3)3·9H2O, O2, MeCN Room temp, aerobic Mild, efficient, scalable Limited to oxidation step, requires aldehyde precursor

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Chemistry

1-(3-Iodophenyl)cyclopropanecarboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the formation of cyclopropane-containing compounds and can undergo:

  • Substitution Reactions : The iodine atom can be replaced with other functional groups.
  • Oxidation and Reduction : Transformations to ketones or aldehydes through oxidation, and to alcohols via reduction.
  • Coupling Reactions : Participation in Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biology

The compound has garnered attention for its potential biological activity. Research indicates that it can inhibit enzymes involved in critical biochemical pathways:

  • Enzyme Inhibition : Particularly targets O-Acetylserine Sulfhydrylase (OASS), an enzyme in the cysteine biosynthetic pathway. Inhibition of OASS can reduce antibiotic resistance in bacteria, enhancing the efficacy of conventional antibiotics .
  • Antibiotic Synergy : When used alongside antibiotics like colistin, it demonstrates synergistic effects against resistant bacterial strains .

Medicine

Ongoing research is exploring its potential as a pharmaceutical intermediate or active ingredient:

  • Therapeutic Applications : Its ability to inhibit specific enzymes may lead to new treatments for diseases associated with cysteine biosynthesis. This includes conditions like metabolic syndrome and various inflammatory diseases .

Industry

The compound is also being investigated for its applications in developing new materials and chemical processes, particularly where cyclopropane derivatives are beneficial.

Case Studies and Research Findings

Recent studies have highlighted the following key findings regarding the biological activity and potential applications of this compound:

  • Inhibitory Potential : Significant inhibitory effects on enzymes critical for cysteine biosynthesis were observed.
  • Antibiotic Synergy : Enhanced efficacy of antibiotics against resistant strains when used as an adjuvant.
  • Binding Affinity : Strong binding affinity due to halogen interactions, which can be exploited for drug design purposes .

Mechanism of Action

The mechanism of action of 1-(3-iodophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyclopropane ring and carboxylic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The iodine atom can also play a role in halogen bonding and other interactions .

Comparison with Similar Compounds

Key Points :

  • Electron-donating groups (e.g., -OCH₃) improve yields by stabilizing intermediates, while electron-withdrawing halogens (Cl, Br, I) may slow reactions .
  • Steric bulk (e.g., iodine) can hinder cyclopropanation, necessitating optimized conditions .
Physical Properties

Melting points and solubility vary with substituent size and polarity:

Compound Melting Point (°C) Solubility Trends Reference
1-(3-Chlorophenyl)cycloprop-2-ene-1-carboxylic acid 84–86 Moderate in organic solvents
1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid 98.7–101.8 Lower solubility due to fluorine
1-(3-Fluorophenyl)cyclopropanecarboxylic acid Not reported Higher polarity due to F
1-(3-Iodophenyl)cyclopropanecarboxylic acid Inferred higher Reduced solubility in polar solvents

Key Points :

  • Reduced solubility in polar solvents may arise from iodine’s hydrophobic character .
Metabolic Pathways

Cyclopropanecarboxylic acids are metabolized via activation to a derivative (e.g., cyclopropanecarboxylate-X) followed by ring cleavage to γ-hydroxybutyric acid (GHB) . Substituents influence these steps:

  • Electron-withdrawing groups (e.g., Cl, I) : May slow activation due to reduced nucleophilicity.
  • Bulkier groups (e.g., I) : Could hinder enzyme binding, delaying conversion to GHB .

Key Finding :

  • Carnitine is implicated in the activation step for cyclopropanecarboxylic acid metabolism, suggesting that iodine’s steric effects might alter carnitine-mediated transport .

Spectral and Analytical Data

NMR and IR Profiles
  • 1-(3-Chlorophenyl) analog : Aromatic protons at δ 7.28–7.17 ppm; C=O stretch at 1690 cm⁻¹ .
  • 1-(3-Iodophenyl) analog : Expected downfield shifts for aromatic protons (δ >7.3 ppm) due to iodine’s magnetic anisotropy. C=O stretch remains ~1690 cm⁻¹ .

Biological Activity

1-(3-Iodophenyl)cyclopropanecarboxylic acid is an organic compound notable for its unique structural features, including a cyclopropane ring and a 3-iodophenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H11_{11}I O2_2
  • Molecular Weight : Approximately 288.084 g/mol
  • Structural Features : The presence of the iodine atom in the 3-position of the phenyl ring enhances its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially acting as an enzyme inhibitor. Studies suggest that compounds with cyclopropane rings can inhibit enzymes involved in inflammatory processes and other diseases. The halogen bonding interactions facilitated by the iodine atom may enhance binding affinity to these targets.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in cysteine biosynthesis. For example, it has been shown to target O-Acetylserine Sulfhydrylase (OASS), a key enzyme in the cysteine biosynthetic pathway. The inhibition of this enzyme can lead to reduced antibiotic resistance in bacterial populations, thereby enhancing the efficacy of conventional antibiotics at lower doses .

Case Studies

Several studies have investigated the pharmacological potential of this compound:

  • Inhibition of OASS Isoforms :
    • A study demonstrated that derivatives of cyclopropane carboxylic acids, including this compound, exhibited significant inhibitory activity against both OASS-A and OASS-B isoforms in Salmonella enterica serovar Typhimurium.
    • The most potent derivative showed low nanomolar activity, indicating its potential as a therapeutic agent against antibiotic-resistant bacteria .
  • Molecular Docking Studies :
    • Molecular docking simulations have revealed that this compound binds effectively to the active site of OASS, suggesting a competitive inhibition mechanism. This binding mode is crucial for understanding its pharmacodynamics and optimizing its structure for enhanced activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(3-Bromophenyl)cyclopropanecarboxylic acidSimilar cyclopropane structure with bromineDifferent reactivity due to bromine's lower electronegativity
1-(4-Iodophenyl)cyclopropanecarboxylic acidIodine substitution at the para positionDifferent steric hindrance and electronic effects on reactivity
Cyclopropanecarboxylic acid derivativesGeneral class with varying substituentsDiverse chemical properties and biological activities

The meta position substitution of iodine in this compound is hypothesized to influence both its chemical reactivity and biological activity compared to other derivatives.

Research Findings Summary

The following key findings summarize the biological activity and potential applications of this compound:

  • Inhibitory Potential : Demonstrates significant inhibitory effects on enzymes critical for cysteine biosynthesis.
  • Antibiotic Synergy : Enhances the efficacy of antibiotics against resistant bacterial strains when used as an adjuvant.
  • Binding Affinity : Exhibits strong binding affinity due to halogen interactions, which can be exploited for drug design.

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